Diethyl 2-(2-quinolin-2-ylethyl)propanedioate
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Overview
Description
Diethyl 2-(2-quinolin-2-ylethyl)propanedioate is an organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a quinoline ring attached to a propanedioate moiety through an ethyl linker. Quinoline derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 2-(2-quinolin-2-ylethyl)propanedioate typically involves the alkylation of diethyl propanedioate (commonly known as diethyl malonate) with a quinoline derivative. The reaction is usually carried out in the presence of a strong base such as sodium ethoxide in ethanol, which facilitates the formation of the enolate ion from diethyl malonate. The enolate ion then undergoes nucleophilic substitution with the quinoline derivative to form the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to the production of this compound.
Chemical Reactions Analysis
Types of Reactions
Diethyl 2-(2-quinolin-2-ylethyl)propanedioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the quinoline ring or the ester groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester groups or the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline derivatives with hydroxyl or carbonyl groups, while reduction can produce alcohols or amines.
Scientific Research Applications
Diethyl 2-(2-quinolin-2-ylethyl)propanedioate has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new quinoline-based drugs.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Quinoline derivatives, including this compound, are investigated for their therapeutic potential in treating various diseases.
Industry: The compound can be used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of diethyl 2-(2-quinolin-2-ylethyl)propanedioate involves its interaction with specific molecular targets and pathways. The quinoline ring is known to interact with DNA and enzymes, potentially inhibiting their function. This interaction can lead to the disruption of cellular processes, making the compound effective against certain pathogens and cancer cells. The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
Diethyl malonate: A simpler ester that serves as a precursor in the synthesis of diethyl 2-(2-quinolin-2-ylethyl)propanedioate.
Quinoline: The parent compound of the quinoline ring system, known for its diverse biological activities.
Ethyl acetoacetate: Another ester commonly used in organic synthesis, similar in reactivity to diethyl malonate.
Uniqueness
This compound is unique due to the combination of the quinoline ring and the propanedioate moiety. This structure imparts specific chemical reactivity and biological activity that is not observed in simpler compounds like diethyl malonate or quinoline alone. The presence of the quinoline ring enhances the compound’s potential for interaction with biological targets, making it a valuable molecule in medicinal chemistry research.
Properties
CAS No. |
47304-84-7 |
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Molecular Formula |
C18H21NO4 |
Molecular Weight |
315.4 g/mol |
IUPAC Name |
diethyl 2-(2-quinolin-2-ylethyl)propanedioate |
InChI |
InChI=1S/C18H21NO4/c1-3-22-17(20)15(18(21)23-4-2)12-11-14-10-9-13-7-5-6-8-16(13)19-14/h5-10,15H,3-4,11-12H2,1-2H3 |
InChI Key |
XQZUNPZYXPKRCW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(CCC1=NC2=CC=CC=C2C=C1)C(=O)OCC |
Origin of Product |
United States |
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